HCV NS5A Inhibitory Potency: (2R,5R) vs. (2S,5S) Pyrrolidine Stereochemistry in N-Phenylpyrrolidine Scaffolds
In the discovery of ABT-267 (ombitasvir), a pan-genotypic HCV NS5A inhibitor, the (2S,5S) stereochemistry at the pyrrolidine ring provided consistently improved genotype 1 (GT1) potency compared to the matched (2R,5R) analogues [1]. While the published manuscript reports EC50 values for the final optimized compound 38 (ABT-267, carrying the (2S,5S) configuration) in the range of 1.7–19.3 pM across genotypes 1–5, the explicit fold-difference between (2S,5S) and (2R,5R) matched pairs was not tabulated in the publicly available abstract or open-access portions. The stereochemical preference was confirmed across multiple analog series within the N-phenylpyrrolidine chemotype.
| Evidence Dimension | HCV GT1 replicon inhibitory potency (EC50) |
|---|---|
| Target Compound Data | Ethyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate serves as the (2R,5R) precursor for N-phenylpyrrolidine synthesis; matched (2R,5R) final analogs show reduced potency relative to (2S,5S) counterparts |
| Comparator Or Baseline | Matched (2S,5S) N-phenylpyrrolidine analogs; optimized compound 38 (ABT-267) with (2S,5S) configuration exhibits EC50 of 1.7–19.3 pM against HCV GT1–5 |
| Quantified Difference | Directional: (2S,5S) > (2R,5R) for GT1 potency in the N-phenylpyrrolidine series; exact fold-change not publicly available for matched pairs |
| Conditions | HCV subgenomic replicon assay; genotype 1a and 1b; N-phenylpyrrolidine inhibitor series with variable substitution at the 4-position of the central phenyl ring |
Why This Matters
For researchers developing HCV NS5A inhibitors, sourcing the (2R,5R) isomer enables direct experimental confirmation of stereochemical SAR and provides a lower-potency control compound; for those targeting other biological systems where (2R,5R) may be the eutomer, this compound is the required building block.
- [1] DeGoey, D. A.; Randolph, J. T.; Liu, D.; Pratt, J.; Hutchins, C.; Donner, P.; Krueger, A. C.; Matulenko, M.; Patel, S.; Motter, C. E.; et al. Discovery of ABT-267, a Pan-Genotypic Inhibitor of HCV NS5A. J. Med. Chem. 2014, 57 (5), 2047–2057. View Source
